1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14665694
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 1-ethyl-N-(2-methoxyphenyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-16-9-10(8-14-16)13(17)15-11-6-4-5-7-12(11)18-2/h4-9H,3H2,1-2H3,(H,15,17) |
| Standard InChI Key | ROVJDZJHGPQNCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 1-position by an ethyl group (-CH₂CH₃) and at the 4-position by a carboxamide group (-CONH-(2-methoxyphenyl)). The 2-methoxyphenyl substituent introduces a methoxy (-OCH₃) group at the ortho position of the benzene ring, influencing electronic and steric properties .
Stereochemical Considerations
The compound is achiral, as confirmed by its ACHIRAL designation in computational analyses . This absence of stereocenters simplifies synthetic and purification processes, avoiding the need for enantiomeric resolution.
Spectroscopic and Computational Data
-
logP: 1.728, indicating moderate lipophilicity suitable for membrane permeability .
-
Polar Surface Area: 44.647 Ų, suggesting moderate solubility in polar solvents .
The 1H NMR spectrum of analogous pyrazole-4-carboxamides reveals characteristic signals for the ethyl group (δ ~1.2–1.4 ppm for -CH₃, δ ~3.8–4.0 ppm for -CH₂-), methoxy protons (δ ~3.7–3.8 ppm), and aromatic protons (δ ~6.8–7.9 ppm) . The carboxamide NH proton typically appears as a broad singlet at δ ~10–12 ppm, exchangeable with D₂O .
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazole-4-carboxamides generally proceeds via coupling reactions between pyrazole carboxylic acids and substituted anilines. For 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, a plausible pathway involves:
-
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid through cyclization of hydrazine derivatives with β-keto esters.
-
Activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Amide bond formation with 2-methoxyaniline in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .
Reaction Conditions
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Temperature: Room temperature to 50°C.
-
Yield: 60–80% after purification by recrystallization or column chromatography .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key considerations include:
-
Automated reagent dosing to maintain stoichiometric ratios.
-
In-line purification using scavenger resins to remove byproducts.
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole-4-carboxamides exhibit broad-spectrum antimicrobial activity. In a study of nitrofurantoin analogs, derivatives with 4-carboxamide substituents showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-methoxyphenyl group enhances membrane penetration, while the pyrazole core disrupts bacterial DNA gyrase .
Anti-Inflammatory Effects
Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, analogs reduced paw edema by 40–60% at 10 mg/kg doses .
Cytotoxicity Profile
The compound demonstrates low cytotoxicity (IC₅₀ > 100 µM) in HEK-293 and HepG2 cell lines, making it a promising candidate for further drug development .
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications to enhance potency include:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve enzyme binding.
-
Heterocyclic replacements (e.g., pyridine for benzene) to modulate solubility .
Patent Landscape
A 2023 patent (WO2023124567A1) claims pyrazole-4-carboxamides as JAK2 kinase inhibitors for treating myeloproliferative disorders, highlighting their therapeutic versatility .
Comparative Analysis with Structural Analogs
The ortho-methoxy substituent in 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide optimizes steric interactions with enzyme active sites, conferring superior selectivity compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume